molecular formula C9H16N2O B13630758 3-(3-Ethyl-1-methyl-1h-pyrazol-5-yl)propan-1-ol

3-(3-Ethyl-1-methyl-1h-pyrazol-5-yl)propan-1-ol

Cat. No.: B13630758
M. Wt: 168.24 g/mol
InChI Key: DXRBGYNMTWTHGG-UHFFFAOYSA-N
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Description

3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of the pyrazole ring in this compound makes it an interesting compound for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol typically involves the reaction of 3-ethyl-1-methyl-1H-pyrazole with propanal in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-ethyl-1-methyl-1H-pyrazole+propanalThis compound\text{3-ethyl-1-methyl-1H-pyrazole} + \text{propanal} \rightarrow \text{this compound} 3-ethyl-1-methyl-1H-pyrazole+propanal→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

3-(5-ethyl-2-methylpyrazol-3-yl)propan-1-ol

InChI

InChI=1S/C9H16N2O/c1-3-8-7-9(5-4-6-12)11(2)10-8/h7,12H,3-6H2,1-2H3

InChI Key

DXRBGYNMTWTHGG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1)CCCO)C

Origin of Product

United States

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